Methyl 2-hydroxy-2,3-dimethylbutanoate
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Overview
Description
Methyl 2-hydroxy-2,3-dimethylbutanoate (MHD) is an ester of 2-hydroxy-2,3-dimethylbutanoic acid. It belongs to the class of organic compounds known as hydroxy fatty acids . The molecular formula is C7H14O3 .
Molecular Structure Analysis
This compound contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Scientific Research Applications
Analytical Chemistry Applications
Methyl 2-hydroxy-2,3-dimethylbutanoate has been utilized in the field of analytical chemistry. For instance, it is involved in the determination of synthetic cannabinoids and their metabolites in human blood samples through advanced techniques like LC-MS/MS. This showcases its importance in forensic and toxicological studies. Such applications are evident in research conducted by Yeter (2020) in the Journal of the Turkish Chemical Society Section A: Chemistry (Yeter, 2020).
Organic Chemistry and Synthesis
In organic chemistry, this compound has been employed in cyanohydrin synthesis processes leading to various intermediates, as detailed in a study by Powell et al. (1978) in the Journal of Organic Chemistry (Powell et al., 1978). Additionally, its role in photolysis reactions and the formation of complex organic compounds has been explored, as demonstrated in research by Enev et al. (1987) in the Journal of Photochemistry (Enev et al., 1987).
Biochemistry and Molecular Biology
In the realm of biochemistry, this compound is significant in isotopic labeling strategies for NMR studies of proteins, offering insights into molecular structures. This application is highlighted in the work of Ayala et al. (2012) published in Chemical Communications (Ayala et al., 2012).
Solid-State Chemistry
In solid-state chemistry, it has been used to study aldol addition reactions, contributing to the understanding of reaction mechanisms and stereochemistry, as seen in Wei and Bakthavatchalam’s (1993) study in Tetrahedron (Wei & Bakthavatchalam, 1993).
Quantum Chemistry
In quantum chemistry, it has a role in researching the reaction mechanisms of various organic compounds, as described by Kovalskyi et al. (2013) in the Eastern-European Journal of Enterprise Technologies (Kovalskyi et al., 2013).
Safety and Hazards
The safety information for Methyl 2-hydroxy-2,3-dimethylbutanoate indicates that it is extremely flammable and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 2-hydroxy-2,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)7(3,9)6(8)10-4/h5,9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRYMAJZZUPFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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